molecular formula C21H23F3N4O2 B2479355 N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-oxo-4-phenylbutanamide CAS No. 2034348-98-4

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-oxo-4-phenylbutanamide

Cat. No. B2479355
M. Wt: 420.436
InChI Key: XBFZORHBRWGAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-oxo-4-phenylbutanamide is a useful research compound. Its molecular formula is C21H23F3N4O2 and its molecular weight is 420.436. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-oxo-4-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-oxo-4-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

A study conducted by Kambappa et al. (2017) synthesized a series of novel derivatives and evaluated their anti-angiogenic and DNA cleavage activities. These novel piperidine analogues were found to efficiently block the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model and exhibited differential migration and band intensities in DNA binding/cleavage assays. The presence of electron-donating and withdrawing groups at certain positions of the phenyl ring of the side chain was determined to influence their potency as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Metabolism in Chronic Myelogenous Leukemia Patients

Gong et al. (2010) investigated the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients. The study aimed at identifying the main metabolic pathways of flumatinib in humans after oral administration. The main metabolites were identified as products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with flumatinib being the main form recovered in human plasma, urine, and feces (Gong et al., 2010).

Synthesis Methodologies

Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, providing insight into the synthesis and quality control of similar compounds. The study highlights the importance of precise synthesis methodologies in the development of pharmaceuticals and their analogues (Ye et al., 2012).

properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O2/c1-14-25-18(21(22,23)24)13-19(26-14)28-11-9-16(10-12-28)27-20(30)8-7-17(29)15-5-3-2-4-6-15/h2-6,13,16H,7-12H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFZORHBRWGAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CCC(=O)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-oxo-4-phenylbutanamide

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